REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][CH:3]=1.[CH3:10][Si:11]([C:14]#[CH:15])([CH3:13])[CH3:12].O1CCOCC1.O>[Cu]I.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl.C(OCC)(=O)C>[CH3:8][C:6]1[N:7]=[C:2]([NH2:1])[CH:3]=[CH:4][C:5]=1[C:15]#[C:14][Si:11]([CH3:13])([CH3:12])[CH3:10] |f:5.6.7|
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=N1)C)Br
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
copper (I) iodide
|
Quantity
|
9.9 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
bis(triphenylphosphine)palladium (II) chloride
|
Quantity
|
73 mg
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred under nitrogen atmosphere for 3 hours and 30 minutes at 100° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was allowed to room temperature
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through a Celite pad
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium chloride
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus obtained
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (heptane:ethyl acetate=2:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=N1)N)C#C[Si](C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 68.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |